Cas no 2171668-24-7 (1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid)

1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid
- 1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid
- 2171668-24-7
- EN300-1514867
-
- インチ: 1S/C26H30N2O5S/c29-24(28-14-7-1-2-12-23(28)25(30)31)17-34-15-13-27-26(32)33-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,22-23H,1-2,7,12-17H2,(H,27,32)(H,30,31)
- InChIKey: LSDVQUHUPZLICH-UHFFFAOYSA-N
- ほほえんだ: S(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC(N1CCCCCC1C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 482.18754324g/mol
- どういたいしつりょう: 482.18754324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 121Ų
1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1514867-0.1g |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1514867-5.0g |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1514867-2500mg |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1514867-250mg |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1514867-1000mg |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1514867-50mg |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1514867-500mg |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1514867-5000mg |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1514867-0.05g |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1514867-0.5g |
1-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetyl)azepane-2-carboxylic acid |
2171668-24-7 | 0.5g |
$3233.0 | 2023-06-05 |
1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid (CAS No. 2171668-24-7)
The compound 1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid (CAS No. 2171668-24-7) is a sophisticated Fmoc-protected amino acid derivative that has garnered significant attention in the field of peptide synthesis and medicinal chemistry. With the increasing demand for custom peptide synthesis and drug discovery, this compound plays a pivotal role as a building block for complex molecular architectures. Researchers and pharmaceutical companies are actively exploring its applications in bioconjugation, protein engineering, and targeted drug delivery systems.
Structurally, this molecule features an azepane ring core with a carboxylic acid functionality at the 2-position, making it particularly valuable for solid-phase peptide synthesis (SPPS). The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection during peptide chain elongation, while the ethylsulfanylacetyl moiety offers unique opportunities for thiol-based conjugation chemistry. This dual functionality makes CAS 2171668-24-7 exceptionally versatile for creating peptide-drug conjugates and biomaterials.
In recent years, the scientific community has shown growing interest in Fmoc-protected amino acid derivatives due to their crucial role in developing therapeutic peptides and peptide-based vaccines. The COVID-19 pandemic has particularly highlighted the importance of peptide therapeutics in antiviral research, with many research groups investigating spike protein inhibitors and fusion peptide analogs. The unique structural features of 1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid make it particularly suitable for designing peptide mimetics that can interfere with viral entry mechanisms.
The synthesis and application of this compound align perfectly with current trends in green chemistry and sustainable pharmaceutical production. Many researchers are actively searching for information about environmentally friendly peptide synthesis methods and reduced waste generation in drug development. The Fmoc protection strategy employed in this molecule allows for mild deprotection conditions using piperidine, minimizing the use of harsh acids that typically generate significant waste in Boc-based peptide synthesis.
From a commercial perspective, CAS 2171668-24-7 has seen growing demand in the contract research organization (CRO) market and pharmaceutical outsourcing sector. With the increasing complexity of biologic drugs and peptide-based therapeutics, many companies are seeking reliable sources of high-quality amino acid building blocks. The compound's stability under standard SPPS conditions and its compatibility with automated peptide synthesizers make it particularly attractive for industrial-scale production.
Quality control and analytical characterization of 1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The growing emphasis on quality by design (QbD) principles in drug development has further increased the importance of thorough characterization for such peptide synthesis intermediates.
Looking toward future applications, researchers are exploring the potential of this compound in nanotechnology and material science. The combination of the azepane scaffold with thioether functionality offers interesting possibilities for creating self-assembling peptides and bioinspired materials. These applications align with current scientific interest in biomimetic materials and smart drug delivery systems that respond to specific biological stimuli.
Storage and handling of CAS 2171668-24-7 require standard precautions for amino acid derivatives, including protection from moisture and storage at recommended temperatures. The compound's stability profile makes it suitable for international shipping, supporting the global nature of modern pharmaceutical research collaborations. Proper documentation including certificates of analysis (CoA) and material safety data sheets (MSDS) are essential for regulatory compliance in various markets.
The intellectual property landscape surrounding Fmoc-protected amino acid derivatives continues to evolve, with many pharmaceutical companies filing patents for novel peptide synthesis methodologies and therapeutic applications. Researchers working with 1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid should stay informed about relevant patents and publications to ensure freedom to operate in their specific applications.
In conclusion, 1-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetyl)azepane-2-carboxylic acid (CAS No. 2171668-24-7) represents a valuable tool in modern peptide chemistry with wide-ranging applications from drug discovery to material science. Its unique structural features and compatibility with standard peptide synthesis protocols ensure its continued importance in scientific research and pharmaceutical development. As the field of peptide therapeutics expands, this compound will likely play an increasingly significant role in developing next-generation biopharmaceuticals and diagnostic agents.
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